molecular formula C5H3BrClNO2S B1429808 Methyl 5-bromo-2-chlorothiazole-4-carboxylate CAS No. 1784255-01-1

Methyl 5-bromo-2-chlorothiazole-4-carboxylate

Cat. No. B1429808
CAS RN: 1784255-01-1
M. Wt: 256.51 g/mol
InChI Key: XAKCFDYLURBGAN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chlorothiazole-4-carboxylate (MBTC) is a chemical compound belonging to the class of thiazoles. It is composed of a five-membered ring containing a bromine atom and a chlorine atom, and a carboxyl group. MBTC has a range of applications in both scientific research and industrial processes, and is used in a variety of laboratory experiments.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-chlorothiazole-4-carboxylate: is a valuable building block in organic synthesis. Its halogenated thiazole ring is a key intermediate for constructing more complex molecules. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to create molecules with potential therapeutic effects. Thiazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. Researchers can modify the thiazole core to develop new drugs .

Agricultural Chemistry

Thiazoles are also significant in developing agrochemicalsMethyl 5-bromo-2-chlorothiazole-4-carboxylate can be used to synthesize pesticides and herbicides, contributing to crop protection strategies .

Material Science

In material science, thiazole derivatives can be precursors for organic semiconductors. These materials are essential for creating organic light-emitting diodes (OLEDs) and solar cells .

Chemical Biology

Chemical biologists use thiazole derivatives as probes to study biological systemsMethyl 5-bromo-2-chlorothiazole-4-carboxylate can be incorporated into biomolecules to investigate cellular processes and protein functions .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry. Its distinct spectral properties allow for the quantification and identification of thiazole derivatives in complex mixtures .

Catalysis

Thiazole compounds can act as ligands in catalytic systems. They can enhance the efficiency of catalysts used in various chemical reactions, including cross-coupling reactions important in pharmaceutical synthesis .

Environmental Science

In environmental science, researchers can use thiazole derivatives to remove pollutants. They can be part of advanced materials designed to capture heavy metals and organic contaminants from water sources .

properties

IUPAC Name

methyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCFDYLURBGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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